(1S)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride
Description
(1S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride is a chiral amine salt with a molecular formula of C₉H₁₃BrClN and a molecular weight of 250.57 g/mol . The compound features a 4-bromo-3-methylphenyl group attached to an ethylamine backbone, with the stereocenter at the C1 position in the (S)-configuration. This structural motif is critical for enantioselective interactions in pharmaceutical or agrochemical applications. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic and pharmacological studies.
Properties
IUPAC Name |
(1S)-1-(4-bromo-3-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQFKYGGAVQXAW-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)N)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride typically involves the bromination of 3-methylacetophenone followed by reductive amination. The process can be summarized as follows:
Bromination: 3-methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.
Reductive Amination: The resulting 4-bromo-3-methylacetophenone is then subjected to reductive amination using a suitable amine (e.g., ammonia or methylamine) and a reducing agent such as sodium cyanoborohydride to form the desired amine.
Formation of Hydrochloride Salt: The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines, depending on the reagents used.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamines.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role as a neurotransmitter or neuromodulator.
- Studied for its effects on cellular signaling pathways.
Medicine:
- Explored for its potential therapeutic applications in treating neurological disorders.
- Used in the development of novel pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (1S)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Derivatives
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride
- Molecular Formula : C₈H₁₀BrClFN
- Molecular Weight : 254.53 g/mol
- Key Differences: Replaces the 3-methyl group in the target compound with a fluorine atom. The molecular weight is slightly higher due to fluorine’s atomic mass .
(S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine Hydrochloride
- Molecular Formula : C₈H₉BrClF₂N
- Molecular Weight : 272.52 g/mol
- Key Differences : Contains two fluorine atoms at positions 2 and 6. The increased halogenation reduces steric bulk compared to the methyl group in the target compound but introduces stronger electron-withdrawing effects, which may influence solubility and reactivity .
(1S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₃ClFN
- Molecular Weight : 189.66 g/mol
- Key Differences: Substitutes bromine with fluorine at the 4-position and places a methyl group at the 2-position.
Cyclopropane and Heterocyclic Derivatives
(1S,2S)-2-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride
- Structure : Cyclopropane ring fused to a 4-bromophenyl group.
- Key Differences : The cyclopropane ring introduces strain and rigidity, which can enhance binding affinity in drug targets but may reduce synthetic accessibility. Molecular weight data are unavailable, but the structure suggests altered pharmacokinetics compared to the linear ethylamine backbone of the target compound .
(1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine Hydrochloride
- Molecular Formula: C₆H₁₄ClNO
- Molecular Weight : 151.63 g/mol
- Key Differences : Replaces the aromatic ring with a tetrahydrofuran moiety. This drastically reduces molecular weight and introduces oxygen-based polarity, enhancing water solubility but limiting aromatic interactions critical for many biological targets .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| (1S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine HCl | C₉H₁₃BrClN | 250.57 | 4-Bromo, 3-methyl |
| (S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl | C₈H₁₀BrClFN | 254.53 | 4-Bromo, 3-fluoro |
| (S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine HCl | C₈H₉BrClF₂N | 272.52 | 4-Bromo, 2,6-difluoro |
| (1S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine HCl | C₉H₁₃ClFN | 189.66 | 4-Fluoro, 2-methyl |
Biological Activity
(1S)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride, also known as 2-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride, is a synthetic compound notable for its diverse biological activities. This compound has garnered attention in pharmacology due to its potential interactions with neurotransmitter systems and various biological pathways. This article provides an in-depth analysis of its biological activity, including research findings, case studies, and comparative data.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C9H12BrClN
- Molecular Weight : Approximately 214.11 g/mol
- IUPAC Name : this compound
The structural features include a brominated aromatic ring and an ethanamine backbone, which contribute to its reactivity and biological interactions. The presence of the bromine atom at the para position and a methyl group at the meta position enhances its potential for binding to biological targets.
Neurotransmitter Modulation
Research indicates that this compound exhibits significant activity in modulating neurotransmitter systems. It is believed to interact with various receptors and enzymes, influencing pathways related to neurotransmission and metabolic processes. Such interactions suggest therapeutic potential in treating neurological disorders.
The compound's mechanism of action involves:
- Binding Affinity : The bromine and methyl groups likely enhance binding affinity to specific receptors.
- Hydrogen Bonding : The structural configuration allows for effective hydrogen bonding with biological targets.
- Hydrophobic Interactions : These interactions are crucial for the compound's stability and efficacy in biological systems.
Case Studies
Several studies have explored the biological effects of this compound:
- Neuropharmacological Effects :
- Antimicrobial Activity :
Comparative Analysis with Related Compounds
A comparative study of this compound with structurally similar compounds reveals distinct properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(4-Bromo-3-methylphenoxy)ethan-1-amine | Ether linkage instead of amine | Different reactivity due to ether functional group |
| 4-(4-Bromophenyl)-thiazol-2-amine | Contains a thiazole ring | Distinct ring structure affecting biological activity |
| (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OH hydrochloride | Hydroxyl group instead of amine | Offers distinct reactivity due to functional group differences |
The unique combination of functional groups in this compound confers distinct chemical reactivity compared to its analogs, enhancing its potential applications in organic synthesis and drug development.
Q & A
Q. Q1. What are the optimal synthetic routes for (1S)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves asymmetric reduction of a ketone precursor, such as 4-bromo-3-methylacetophenone, using chiral catalysts (e.g., (S)-BINAP-Ru complexes) to achieve the desired (1S) configuration. Key steps include:
- Reductive Amination: Sodium cyanoborohydride (NaBH3CN) in methanol/THF at 0–25°C for 12–24 hours .
- Acidification: Hydrochloric acid (HCl) is added to precipitate the hydrochloride salt .
Optimization Strategies: - Temperature Control: Lower temperatures (0–5°C) minimize racemization during reduction.
- Catalyst Loading: 2–5 mol% catalyst ensures enantiomeric excess (ee) >98% .
- Purification: Recrystallization from ethanol/water enhances purity (>95%) .
Q. Q2. How can researchers validate the stereochemical purity of this compound?
Methodological Answer: Use chiral analytical techniques:
- Chiral HPLC: Columns like Chiralpak AD-H with hexane/isopropanol (90:10) mobile phase; retention time comparison against racemic standards .
- Optical Rotation: Measure [α]D²⁵ (e.g., +15° to +20° in methanol) to confirm enantiopurity .
- Circular Dichroism (CD): Compare spectra with reference (1S)-enantiomer to detect impurities .
Q. Q3. What physicochemical properties of this compound are critical for in vitro bioactivity assays?
Methodological Answer: Key properties include:
Advanced Research Questions
Q. Q4. How do halogen substituents (Br, Cl) influence the compound’s receptor-binding affinity in neurological targets?
Methodological Answer: The bromine atom enhances hydrophobic interactions with aromatic residues in receptor binding pockets (e.g., serotonin receptors), while the HCl salt improves solubility for in vivo studies.
- Molecular Docking: Use Schrödinger Suite or AutoDock to simulate binding to 5-HT2A/5-HT2C receptors; bromine increases binding energy by 1.5–2.0 kcal/mol .
- SAR Studies: Compare with des-bromo analogs to quantify halogen effects on IC50 values .
Q. Q5. What strategies mitigate discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?
Methodological Answer: Address solubility and metabolic stability:
- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) + NADPH; optimize using CYP450 inhibitors (e.g., ketoconazole) if clearance is high .
- Formulation Adjustments: Use PEG-400 or cyclodextrins to enhance bioavailability in rodent PK studies .
Data Reconciliation Example:
| Model | AUC (µg·h/mL) | Half-life (h) |
|---|---|---|
| In vitro (hepatocytes) | 12.3 | 2.1 |
| In vivo (rat) | 8.7 | 1.8 |
| Adjust dosing intervals based on in vitro-in vivo extrapolation (IVIVE) . |
Q. Q6. How can enantiomeric contamination be detected and resolved during scale-up synthesis?
Methodological Answer:
- Chiral SFC: Supercritical fluid chromatography with CO2/ethanol mobile phase separates (1S)- and (1R)-enantiomers at preparative scale .
- Crystallization-Induced Diastereomer Resolution: Use (R)-mandelic acid to form diastereomeric salts; recrystallize from ethanol to isolate (1S)-form .
Mechanistic and Functional Studies
Q. Q7. What in vitro assays are suitable for evaluating this compound’s neuropharmacological potential?
Methodological Answer:
- Calcium Flux Assays: Measure intracellular Ca²⁺ in HEK293 cells expressing 5-HT2A receptors (EC50 typically 10–50 nM) .
- Radioligand Displacement: Compete with [³H]ketanserin in cortical membranes to determine Ki values .
- hERG Channel Inhibition: Patch-clamp assays to assess cardiac toxicity risk (IC50 >10 µM desirable) .
Q. Q8. How does the methyl group at the 3-position of the phenyl ring affect metabolic stability?
Methodological Answer: The methyl group sterically hinders cytochrome P450 (CYP3A4)-mediated oxidation:
- Metabolite Profiling: LC-MS/MS identifies primary metabolites (e.g., hydroxylation at C4-bromo vs. methyl-protected C3) .
- Half-life Extension: Methylation increases t₁/₂ from 1.2 h (des-methyl) to 2.5 h in human hepatocytes .
Data Interpretation and Validation
Q. Q9. How should researchers address contradictory results in receptor selectivity profiles?
Methodological Answer:
- Orthogonal Assays: Confirm 5-HT2A vs. 5-HT2C selectivity using both β-arrestin recruitment (TR-FRET) and IP1 accumulation assays .
- Receptor Expression Levels: Normalize data to receptor density (Bmax) via radioligand saturation binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
